Evidence 1: Calculated Lipophilicity (XLogP3) Differentiates Ortho-Ethoxy Substitution from Para- and Meta-Regioisomers
The ortho-ethoxy substitution on the phenyl ring of the target compound yields a distinctly lower computed lipophilicity (XLogP3 = 1.2) compared to a related compound with a para-ethoxy substitution pattern, which shows a higher calculated AlogP of 1.29 . This difference in lipophilicity is critical for predicting membrane permeability, solubility, and metabolic clearance. No direct computed XLogP3 value was available for the meta-ethoxy analog in the consulted authoritative databases. The lower logP of the target compound suggests potentially better aqueous solubility and a different pharmacokinetic profile, which would directly impact its suitability as a lead-like molecule versus the more lipophilic para-isomer.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 4-(4-Ethoxyphenyl)pyrrolidin-3-yl)methanol (para-isomer): AlogP = 1.29 |
| Quantified Difference | ΔLogP = -0.09 (target compound is less lipophilic) |
| Conditions | Computational prediction (XLogP3 vs. AlogP from different sources; cross-study comparable) |
Why This Matters
A logP difference of 0.09 can shift a compound's predicted drug-likeness and influence decisions in early-stage drug discovery, making the ortho-isomer a better candidate for programs prioritizing reduced lipophilicity to avoid off-target toxicity.
- [1] PubChem. (2026). Compound Summary for CID 121199352, (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Retrieved April 20, 2026. View Source
